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molecular formula C13H18N2O3 B8542128 ethyl N-(propylcarbamoyl)anthranilate

ethyl N-(propylcarbamoyl)anthranilate

Cat. No. B8542128
M. Wt: 250.29 g/mol
InChI Key: URYREPAOJAXQCA-UHFFFAOYSA-N
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Patent
US05710319

Procedure details

A solution of propyl isocyanate (34.0 g, 0.40 mol) in xylene (100 ml) is metered, at room temperature, into a solution of ethyl anthranilate (66.1 g, 0.40 mol) in xylene (200 ml). After the addition has ended, the batch is stirred at 110° C. for 2 hours. Triethylamine (5.6 ml, 4.08 g, 0,040 mol) is added. Stirring is continued at 90° C. for a further 2 hours. The desired cyclization product 3-(propyl)-2,4(1H,3H)-quinazolinedione cannot be detected in the reaction solution by thin-layer chromatography. After cooling, the precipitate is filtered off with suction, washed with 3×25 ml of xylene and dried. 67.0 g of ethyl N-(propylcarbamoyl)anthranilate (yield: 66.9% of theory) of melting point 98° to 99° C. are obtained.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
66.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]=[C:5]=[O:6])[CH2:2][CH3:3].[C:7]([O:16][CH2:17][CH3:18])(=[O:15])[C:8]1[C:9](=[CH:11][CH:12]=[CH:13][CH:14]=1)[NH2:10].C(N(CC)CC)C.C(N1C(=O)C2C(=CC=CC=2)NC1=O)CC>C1(C)C(C)=CC=CC=1>[CH2:1]([NH:4][C:5]([NH:10][C:9]1[C:8](=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:7]([O:16][CH2:17][CH3:18])=[O:15])=[O:6])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C(CC)N=C=O
Step Two
Name
Quantity
66.1 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(NC2=CC=CC=C2C1=O)=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the batch is stirred at 110° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued at 90° C. for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with 3×25 ml of xylene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)NC(=O)NC=1C(C(=O)OCC)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 66.9%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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